5-(Furan-2-yl)-2-[(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)methyl]tetrazole
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Overview
Description
5-(Furan-2-yl)-2-[(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)methyl]tetrazole is a complex organic compound featuring a furan ring, a tetrazole ring, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-yl)-2-[(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)methyl]tetrazole typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Synthesis of the Triazole Ring: The triazole ring is often formed via the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a Lewis acid such as zinc chloride.
Coupling Reactions: The final step involves coupling the furan, triazole, and tetrazole rings through a series of nucleophilic substitution reactions, often using reagents like sodium hydride and alkyl halides under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: The triazole and tetrazole rings can be reduced under specific conditions to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the heteroatoms in the rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Sodium hydride, alkyl halides, and other nucleophiles under basic conditions.
Major Products
Oxidation: Furanones, triazole N-oxides.
Reduction: Amines derived from the triazole and tetrazole rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antifungal, or anticancer properties. This makes it a candidate for drug discovery and development.
Medicine
In medicine, the compound or its derivatives could be explored for therapeutic applications. Its potential bioactivity could lead to the development of new pharmaceuticals.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-(Furan-2-yl)-2-[(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)methyl]tetrazole would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The furan, triazole, and tetrazole rings could engage in hydrogen bonding, π-π interactions, or coordination with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5-(Furan-2-yl)-2-methyl-2H-tetrazole: Lacks the triazole ring, making it less complex.
2-(Furan-2-yl)-5-(1H-1,2,4-triazol-3-yl)tetrazole: Similar structure but different substitution pattern.
4-Methyl-5-(furan-2-yl)-1,2,4-triazole-3-thiol: Contains a thiol group instead of a tetrazole ring.
Uniqueness
The unique combination of furan, triazole, and tetrazole rings in 5-(Furan-2-yl)-2-[(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)methyl]tetrazole provides a distinct set of chemical properties and reactivity patterns. This makes it particularly versatile for various applications in research and industry.
Properties
IUPAC Name |
5-(furan-2-yl)-2-[(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)methyl]tetrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N7O/c1-8(2)12-15-13-10(18(12)3)7-19-16-11(14-17-19)9-5-4-6-20-9/h4-6,8H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJXULFABDFKLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(N1C)CN2N=C(N=N2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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